molecular formula C17H9Cl3N4 B8780007 6-Chloro-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine

6-Chloro-8-(2-chlorophenyl)-9-(4-chlorophenyl)-9H-purine

Cat. No. B8780007
M. Wt: 375.6 g/mol
InChI Key: BBXAXEFZCWOTRG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07129239B2

Procedure details

9-(4-Chlorophenyl)-8-(2-chlorophenyl)-9H-purin-6-ol I-(4A-7)b (2.49 g, 6.97 mmol) was suspended in 50 ml of toluene. Triethylamine (1.07 ml, 7.68 mmol) was added followed by addition of POCl3 (720 μl, 7.72 mmol) at room temperature. The reaction was warmed to reflux and stirred for 23 hours to give a clear orange solution. After cooling the reaction to room temperature it was concentrated under reduced pressure, diluted with isopropanol (50 ml) and then concentrated further under reduced pressure until copious amount of precipitate came out of solution. The concentrated suspension was cooled in an ice bath and stirred for 2 hours. The precipitate was collected on a sintered glass funnel and rinsed with cold isopropanol to afford, after drying in vacuo, I-(4A-7)c as an off-white solid (2.13 g, 82%): +ESI MS (M+1) 375.1; 1H NMR (400 MHz, DMSO-d6) δ 8.84 (s, 1H), 7.76 (dd, J=7.46, 1.2 Hz, 1H), 7.58–7.40 (m, 7H).
Quantity
2.49 g
Type
reactant
Reaction Step One
Quantity
1.07 mL
Type
reactant
Reaction Step Two
Name
Quantity
720 μL
Type
reactant
Reaction Step Three
Quantity
50 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Cl:1][C:2]1[CH:7]=[CH:6][C:5]([N:8]2[C:16]([C:17]3[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=3[Cl:23])=[N:15][C:14]3[C:9]2=[N:10][CH:11]=[N:12][C:13]=3O)=[CH:4][CH:3]=1.C(N(CC)CC)C.O=P(Cl)(Cl)[Cl:34]>C1(C)C=CC=CC=1>[Cl:34][C:13]1[N:12]=[CH:11][N:10]=[C:9]2[C:14]=1[N:15]=[C:16]([C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][C:18]=1[Cl:23])[N:8]2[C:5]1[CH:6]=[CH:7][C:2]([Cl:1])=[CH:3][CH:4]=1

Inputs

Step One
Name
Quantity
2.49 g
Type
reactant
Smiles
ClC1=CC=C(C=C1)N1C2=NC=NC(=C2N=C1C1=C(C=CC=C1)Cl)O
Step Two
Name
Quantity
1.07 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
720 μL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Step Four
Name
Quantity
50 mL
Type
solvent
Smiles
C1(=CC=CC=C1)C

Conditions

Stirring
Type
CUSTOM
Details
stirred for 23 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was warmed
TEMPERATURE
Type
TEMPERATURE
Details
to reflux
CUSTOM
Type
CUSTOM
Details
to give a clear orange solution
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
CUSTOM
Type
CUSTOM
Details
the reaction to room temperature it
CONCENTRATION
Type
CONCENTRATION
Details
was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
diluted with isopropanol (50 ml)
CONCENTRATION
Type
CONCENTRATION
Details
concentrated further under reduced pressure until copious amount of precipitate
TEMPERATURE
Type
TEMPERATURE
Details
The concentrated suspension was cooled in an ice bath
STIRRING
Type
STIRRING
Details
stirred for 2 hours
Duration
2 h
CUSTOM
Type
CUSTOM
Details
The precipitate was collected on a sintered glass funnel
WASH
Type
WASH
Details
rinsed with cold isopropanol
CUSTOM
Type
CUSTOM
Details
to afford
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
after drying in vacuo, I-(4A-7)c as an off-white solid (2.13 g, 82%)

Outcomes

Product
Details
Reaction Time
23 h
Name
Type
Smiles
ClC1=C2N=C(N(C2=NC=N1)C1=CC=C(C=C1)Cl)C1=C(C=CC=C1)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.